molecular formula C19H21F3N4O3S B11493546 methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11493546
M. Wt: 442.5 g/mol
InChI Key: AMYNJSJLZPHWAV-UHFFFAOYSA-N
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Description

Methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a piperidino group, and a triazino-benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Triazino-Benzothiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidino Group: This step may involve nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

    Esterification: The final step involves esterification to introduce the methyl and ethoxy groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The piperidino group may contribute to binding affinity with certain receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate: shares similarities with other triazino-benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H21F3N4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 8-ethoxy-4-piperidin-1-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C19H21F3N4O3S/c1-3-29-12-7-8-13-14(11-12)30-17-24-18(15(27)28-2,19(20,21)22)23-16(26(13)17)25-9-5-4-6-10-25/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

AMYNJSJLZPHWAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N3C(=NC(N=C3S2)(C(=O)OC)C(F)(F)F)N4CCCCC4

Origin of Product

United States

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